4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid
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Overview
Description
4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid is a chemical compound that features a benzoic acid moiety linked to a pyridine ring through a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid typically involves the formation of the disulfide bond between the benzoic acid derivative and the pyridine derivative. One common method involves the oxidation of thiol precursors in the presence of an oxidizing agent such as hydrogen peroxide or iodine. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile under controlled temperature conditions to ensure the formation of the desired disulfide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.
Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine, or other reducing agents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Nitrated or halogenated benzoic acid derivatives.
Scientific Research Applications
4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in redox biology due to its disulfide bond.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid exerts its effects is primarily through its disulfide bond. This bond can undergo redox reactions, making the compound a potential redox-active agent. The molecular targets and pathways involved may include thiol-containing proteins and enzymes, which can be modulated by the redox state of the disulfide bond.
Comparison with Similar Compounds
Similar Compounds
- 4-(pyridin-4-yl)benzoic acid
- 4-(1H-pyrazol-4-yl)benzoic acid
- 4-(2-cyanopropan-2-yl)benzoic acid
Uniqueness
4-[(1-Oxo-1lambda~5~-pyridin-2-yl)disulfanyl]benzoic acid is unique due to its disulfide bond, which imparts distinct redox properties. This differentiates it from other similar compounds that may lack this functional group and, consequently, the associated redox activity.
Properties
CAS No. |
90829-81-5 |
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Molecular Formula |
C12H9NO3S2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
4-[(1-oxidopyridin-1-ium-2-yl)disulfanyl]benzoic acid |
InChI |
InChI=1S/C12H9NO3S2/c14-12(15)9-4-6-10(7-5-9)17-18-11-3-1-2-8-13(11)16/h1-8H,(H,14,15) |
InChI Key |
OGFPSBMWIQOPDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C(=C1)SSC2=CC=C(C=C2)C(=O)O)[O-] |
Origin of Product |
United States |
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